molecular formula C9H8BrN3O B137270 2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE CAS No. 147149-89-1

2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE

Cat. No.: B137270
CAS No.: 147149-89-1
M. Wt: 254.08 g/mol
InChI Key: NLYAFCDSBNSHPU-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-6-methylquinazolin-4(1H)-one (CAS 147149-89-1) is an organic compound with the molecular formula C9H8BrN3O and a molecular weight of 254.08 g/mol . This compound features a quinazolinone core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities . The specific molecular architecture of this reagent, including the 2-amino group, the 5-bromo substituent, and the 6-methyl group, makes it a valuable synthetic intermediate for researchers designing and developing new bioactive molecules . Quinazolinone derivatives are extensively investigated in scientific research for their potential applications as kinase inhibitors and in other targeted therapies . The bromine atom on the structure offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the creation of diverse chemical libraries for high-throughput screening in drug discovery campaigns . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and refer to the safety data sheet for proper handling and disposal information.

Properties

IUPAC Name

2-amino-5-bromo-6-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-4-2-3-5-6(7(4)10)8(14)13-9(11)12-5/h2-3H,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYAFCDSBNSHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(NC2=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438625
Record name 4(1H)-Quinazolinone,2-amino-5-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147149-89-1
Record name 4(1H)-Quinazolinone,2-amino-5-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 6-Bromo-2-Methyl-4H-Benzo Oxazin-4-One

A mixture of 5-bromo anthranilic acid (0.023 mol) and acetic anhydride (0.979 mol) is refluxed for 40 minutes. Excess acetic anhydride is removed under reduced pressure, yielding a crude product that is recrystallized from cyclohexane (78.51% yield, m.p. 167–169°C). This intermediate serves as the precursor for subsequent hydrazine-mediated ring expansion.

Hydrazine-Mediated Ring Expansion to Quinazolinone

A solution of hydrazine hydrate (0.1 mol) in anhydrous pyridine is added dropwise to 6-bromo-2-methyl-4H-benzooxazin-4-one (0.05 mol) under vigorous stirring. After refluxing for 6 hours, the mixture is cooled and acidified with dilute HCl, precipitating 3-amino-6-bromo-2-methylquinazolin-4(3H)-one (74.39% yield, m.p. 202–204°C). While this yields a 6-bromo isomer, regioselective bromination at position 5 may require alternative directing groups or modified starting materials.

Direct Halogenation of Quinazolinone Precursors

Direct bromination of pre-formed quinazolinones offers a pathway to introduce bromine at specific positions. For example, 3-amino-2-methylquinazolin-4(3H)-one undergoes bromination in acetic acid with bromine to yield 6-bromo derivatives.

Bromination Conditions and Yields

Treatment of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid at room temperature for 2 hours affords 6-bromo-3-amino-2-methylquinazolin-4(3H)-one in 85% yield (m.p. 210–212°C). This method highlights the electrophilic aromatic substitution mechanism, where the amino group directs bromination to the para position. To achieve bromination at position 5, electron-donating substituents or protective groups may be necessary to alter regioselectivity.

Schiff Base Formation and Subsequent Modifications

Schiff base derivatives of quinazolinones are synthesized via condensation reactions with aldehydes, offering routes to functionalized analogs.

Condensation with Aromatic Aldehydes

A solution of 3-amino-6-bromo-2-methylquinazolin-4(3H)-one (0.001 mol) and substituted benzaldehyde (0.001 mol) in ethanol, catalyzed by acetic acid, is refluxed for 8–10 hours. The resulting Schiff bases are recrystallized from 95% ethanol, achieving yields of 65–75%. For instance, condensation with 4-fluorobenzaldehyde yields 3-(4-fluorobenzylideneamino)-6-bromo-2-methylquinazolin-4(3H)-one (65% yield).

Microwave-Assisted and Catalytic Methods

Emerging techniques, such as microwave irradiation and metal-free catalysis, enhance reaction efficiency.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)Bromine PositionReference
Cyclization5-Bromo anthranilic acidAcetic anhydride78.56
Direct Bromination3-Amino-2-methylquinazolinoneBromine/AcOH856
Schiff Base Condensation3-Amino-6-bromo derivativeAromatic aldehydes65–756

Challenges in Regioselective Bromination

Achieving bromination at position 5 remains a synthetic challenge. Current methods predominantly yield 6-bromo isomers due to the directing effects of the amino and methyl groups. Potential solutions include:

  • Protective group strategies : Masking the amino group with acetyl or tert-butyloxycarbonyl (Boc) groups to alter electronic effects.

  • Directed ortho-metalation : Using lithium bases to deprotonate specific positions, followed by quenching with bromine sources.

Scalability and Industrial Considerations

Industrial-scale synthesis requires optimization of cost, safety, and purity:

  • Solvent selection : Replacing pyridine with greener solvents (e.g., ethanol/water mixtures) in cyclization steps.

  • Catalyst recycling : Investigating heterogeneous catalysts for Schiff base reactions to minimize waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazolinones.

    Substitution: The bromine atom in the compound can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted quinazolinones.

Scientific Research Applications

Biological Activities

The compound has been investigated for its potential as an anticancer agent and has shown promising results in various studies.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinazoline derivatives, including 2-amino-5-bromo-6-methylquinazolin-4(1H)-one. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation.

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of quinazoline, including those modified from this compound, exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and SW480 (colorectal cancer). For instance, related compounds have shown IC50_{50} values indicating significant potency compared to established drugs like Erlotinib .
  • Mechanism of Action : The anticancer activity is believed to stem from the ability of these compounds to inhibit key enzymes or receptors involved in tumor growth, such as the epidermal growth factor receptor (EGFR). Molecular docking studies suggest that these compounds can form stable interactions with the active site of EGFR, which is crucial for their anticancer efficacy .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the quinazoline ring can significantly influence the biological activity. For example, the presence of a bromine atom at the 5-position has been linked to enhanced anticancer effects .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from simpler quinazoline derivatives. The synthetic routes often include:

  • Bromination : Introduction of bromine at the 5-position.
  • Amination : Incorporation of amino groups at the 2-position.
  • Methylation : Methyl group addition at the 6-position.

These synthetic strategies allow for the generation of a library of derivatives with varied biological profiles .

Case Study 1: Anticancer Screening

A study synthesized several quinazoline derivatives and evaluated their cytotoxicity against MCF-7 and SW480 cell lines. Among these, compounds derived from this compound showed promising results with significant selectivity for cancerous cells over normal cells .

Case Study 2: Molecular Docking Analysis

In another investigation, molecular docking simulations were performed to assess the binding affinity of synthesized quinazoline derivatives towards EGFR. The results indicated that certain modifications could enhance binding strength and specificity, providing insights into designing more effective anticancer agents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, quinazolinones often interact with enzymes or receptors, modulating their activity. The presence of the amino, bromo, and methyl groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives are a versatile class of heterocyclic compounds with diverse biological and physicochemical profiles. Below is a detailed comparison of 2-amino-5-bromo-6-methylquinazolin-4(1H)-one with structurally related analogs, focusing on substituent effects and functional properties.

Table 1: Structural and Functional Comparison of Selected Quinazolinone Derivatives

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Properties/Activities Reference
This compound C₉H₈BrN₃O 5-Br, 6-CH₃, 2-NH₂ 254.08 High thermal stability (>300 °C); predicted strong intermolecular H-bonding
MHY2251 C₁₅H₁₂N₂O₃ 2-(Benzo[d][1,3]dioxol-5-yl), 2,3-dihydro 268.27 SIRT1 inhibitor; enhanced solubility due to benzodioxol group
2,3-Dihydroquinazolin-4(1H)-one C₈H₈N₂O 2,3-Dihydro core 148.16 Base structure; lower steric hindrance compared to brominated analogs -

Key Observations

In contrast, MHY2251 incorporates a benzodioxol group, which improves solubility and may contribute to its role as a SIRT1 inhibitor . The amino group at position 2 in the target compound facilitates hydrogen bonding, a feature absent in non-amino-substituted analogs like 2,3-dihydroquinazolin-4(1H)-one.

Thermal and Physical Properties: The target compound exhibits exceptional thermal stability (>300 °C), likely due to strong intermolecular interactions (e.g., H-bonding and halogen bonding) . This contrasts with simpler quinazolinones, which typically have lower melting points.

Synthetic and Analytical Considerations :

  • Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP-3 for graphical representation . These methods confirm substituent positioning and intermolecular interactions critical for functional comparisons.

Biological Activity

2-Amino-5-bromo-6-methylquinazolin-4(1H)-one, with the CAS number 147149-89-1, is a derivative of quinazolinone, a class of heterocyclic compounds recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

  • Molecular Formula : C₉H₈BrN₃O
  • Molecular Weight : 254.08 g/mol
  • IUPAC Name : 2-amino-5-bromo-6-methyl-3H-quinazolin-4-one

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and bromo groups may enhance its binding affinity and specificity towards these targets, influencing cellular pathways involved in disease processes.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazolinone compounds, it was found that derivatives similar to this compound demonstrated notable antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
This compoundE. coli12
Standard AntibioticS. aureus20
Standard AntibioticE. coli18

These findings suggest that the compound could be developed as an alternative treatment for bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using the carrageenan-induced paw edema model in rats. Results showed that it significantly reduced inflammation compared to control groups, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID).

Treatment GroupPaw Edema Reduction (%)
Control0
This compound45
Ibuprofen50

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. A study demonstrated that compounds structurally related to this compound inhibited the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A comparative study highlighted that compounds similar to this compound exhibited antimicrobial activity comparable to standard antibiotics, suggesting their potential utility in treating resistant strains.
  • Inflammation Models : In a controlled experiment assessing the anti-inflammatory effects, the compound was shown to inhibit pro-inflammatory cytokines in vitro, supporting its role in modulating inflammatory responses.

Q & A

Q. Experimental Design :

  • Docking Simulations : Use programs like AutoDock Vina to predict binding affinities with target proteins.
  • In Vitro Assays : Compare IC50_{50} values of brominated vs. non-brominated analogs to quantify substituent effects .

How can ORTEP-3 assist in visualizing crystallographic data for publication?

Advanced
ORTEP-3 provides high-quality thermal ellipsoid plots for structural representations. Workflow:

Input Preparation : Export CIF files from SHELXL refinement.

Graphical Customization : Adjust thermal parameters (e.g., 50% probability ellipsoids) and labeling (atom IDs, bond distances).

Validation : Overlay experimental and simulated powder XRD patterns to confirm phase purity .

What strategies mitigate methodological limitations in combined crystallographic and biological studies?

Advanced
Mixed-method approaches address challenges like:

  • Data Integration : Use Bayesian statistics to correlate crystallographic occupancy factors with bioactivity trends .
  • High-Throughput Pipelines : Combine SHELXD (for phase solving) and biochemical assays in automated workflows, reducing human bias .

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